An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Capsid Inhibitor Intermediate-53
An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Capsid Inhibitor Intermediate-53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-53, a key intermediate in the development of the first-in-class, long-acting HIV-1 capsid inhibitor, lenacapavir (GS-6207). This document details the structure-activity relationship (SAR) studies that led to its identification, the experimental protocols for its synthesis and antiviral assessment, and the mechanistic basis of its action.
Executive Summary
The human immunodeficiency virus (HIV-1) capsid protein is a critical component of the viral life cycle, playing essential roles in both the early and late stages of replication. This has made it a promising target for novel antiretroviral therapies. A multi-year medicinal chemistry campaign undertaken by Gilead Sciences led to the discovery of lenacapavir, a highly potent, multistage inhibitor of the HIV-1 capsid. A pivotal moment in this discovery was the optimization of a key structural motif, leading to the synthesis of a series of isoindolinone-based compounds. Within this series, inhibitor-53 , a 4-substituted isoindolinone, demonstrated significant improvements in antiviral potency, highlighting a crucial interaction with the asparagine-74 (N74) residue of the capsid protein. This guide will focus on the scientific journey and technical details surrounding this important precursor.
Discovery and Structure-Activity Relationship (SAR)
The development of what would become lenacapavir began with the identification of small molecules capable of disrupting the protein-protein interactions necessary for the assembly of the HIV-1 capsid. Through iterative design and synthesis, the core scaffold was optimized for potency and metabolic stability.
A key area of SAR exploration was the R3 position of the inhibitor scaffold. The crystal structure of an earlier analog, compound 40 , revealed that its carboxamide group formed a hydrogen bond with the N74 residue of the capsid protein. To enhance this interaction and improve potency, bicyclic heterocycles were designed to lock the conformation of the hydrogen bond donor/acceptor. This led to the synthesis of 3- and 4-substituted isoindolinones (52 and 53 ).
The positional isomer where the hydrogen bond donor is closest to N74, as is the case in the 4-substituted isoindolinone 53 , proved to be optimal for potency.
Quantitative Data Summary
The following table summarizes the antiviral activity of inhibitor-53 and related compounds against wild-type HIV-1 in MT-4 cells. The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound Number | R3 Moiety | HIV-1 WT EC50 (nM) |
| 40 | Carboxamide | 1.1 |
| 51 | N-methylacetamide | >1000 |
| 52 | 3-substituted Isoindolinone | 0.28 |
| 53 | 4-substituted Isoindolinone | 0.15 |
| 54 | 3-aminoindazole (N1-H) | 0.20 |
| 55 | 3-aminoindazole (N2-H) | 0.11 |
| 56 | 2-aminoquinazoline | 0.44 |
Data sourced from the Journal of Medicinal Chemistry article on the discovery of Lenacapavir.
Experimental Protocols
Synthesis of HIV-1 Inhibitor-53
The synthesis of inhibitor-53 involves the coupling of a core amine intermediate with 4-carboxyisoindolinone. While the exact, detailed protocol for inhibitor-53 is found within the supplementary materials of the primary publication, a general and representative procedure for the key amide bond formation is provided below. This is based on standard peptide coupling methodologies widely used in the synthesis of lenacapavir and its analogs.
General Procedure for Amide Coupling:
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Reactant Preparation: To a solution of the core amine intermediate (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add 4-carboxyisoindolinone (1.1 equivalents).
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Coupling Agent Addition: To the stirred mixture, add a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with an aqueous solution of 1N HCl, saturated sodium bicarbonate (NaHCO3), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, inhibitor-53.
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Characterization: The structure and purity of the final compound are confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Antiviral Activity Assay
The antiviral activity of the synthesized compounds is determined using a cell-based assay with the MT-4 human T-cell line.
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Cell Preparation: MT-4 cells are seeded in 96-well plates at a predetermined density in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
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Compound Dilution: The test compounds (like inhibitor-53) are dissolved in DMSO to create stock solutions, which are then serially diluted to achieve a range of final concentrations for testing.
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Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a specific multiplicity of infection (MOI).
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Treatment: Immediately after infection, the diluted compounds are added to the appropriate wells. Control wells containing infected cells without any inhibitor and uninfected cells are also included.
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Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
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Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viability of the host cells, as HIV-1 infection leads to a cytopathic effect (CPE). Cell viability is typically assessed using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT assay. The absorbance is read using a microplate reader.
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Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Mechanism of Action: HIV-1 Capsid Inhibition
The following diagram illustrates the multi-stage mechanism of action of capsid inhibitors like the precursors to lenacapavir. These inhibitors bind to a conserved pocket on the capsid protein, disrupting critical protein-protein interactions.
Caption: Mechanism of action for HIV-1 capsid inhibitors.
Logical Workflow: SAR Leading to Inhibitor-53
This diagram outlines the logical progression of the structure-activity relationship study that identified inhibitor-53 as a potent scaffold.
Caption: SAR logic flow for the discovery of inhibitor-53.
Experimental Workflow: Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of inhibitor-53.
Caption: General workflow for synthesis and evaluation.
